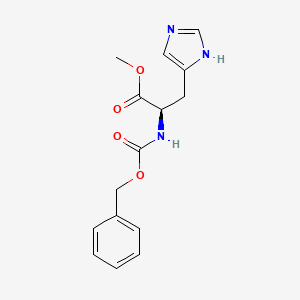
Z-D-His-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-His-OMe, also known as Nα-(benzyloxycarbonyl)-D-histidine methyl ester, is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-His-OMe typically involves the protection of the amino and carboxyl groups of histidine. One common method is the use of benzyloxycarbonyl (Z) as a protecting group for the amino group and methyl esterification for the carboxyl group. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and bases like triethylamine to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-His-OMe undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxazoles, while reduction can yield the deprotected histidine derivative .
Aplicaciones Científicas De Investigación
Z-D-His-OMe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Z-D-His-OMe involves its interaction with various molecular targets. The imidazole ring in histidine can act as a nucleophile, participating in enzyme catalysis and binding to metal ions. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Z-L-His-OMe: The L-isomer of the compound, which has different stereochemistry.
Boc-His-OMe: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-His-OMe: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Z-D-His-OMe is unique due to its specific protecting groups, which provide stability and facilitate its use in peptide synthesis. The D-isomer also offers different biological activity compared to the L-isomer, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
methyl (2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m1/s1 |
Clave InChI |
KLEOALLEVMGHEC-CYBMUJFWSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


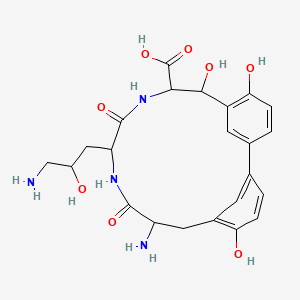


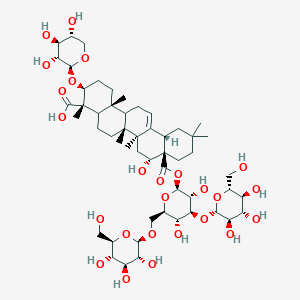
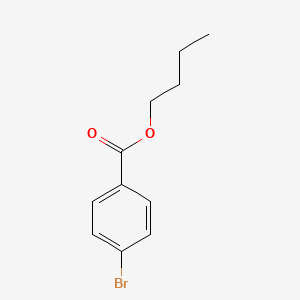
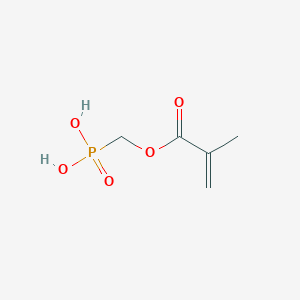
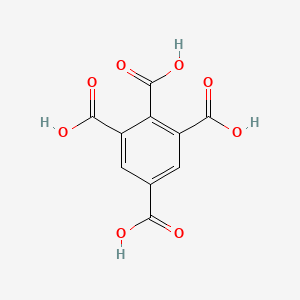
![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)

pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)

